molecular formula C7H9N3O2S2 B3021256 Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate CAS No. 39142-41-1

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

Cat. No. B3021256
CAS RN: 39142-41-1
M. Wt: 231.3 g/mol
InChI Key: SAWXOPRCFFDKPL-UHFFFAOYSA-N
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Description

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate is a chemical compound with the molecular formula C7H9N3O2S2 and a molecular weight of 231.29 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate include a melting point of 133.93° C, a boiling point of 352.91° C, a density of 1.5 g/cm 3, and a refractive index of n 20D 1.67 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate suggests that it should not be released into the environment . In case of exposure, the recommended first aid measures include removing the victim to fresh air if inhaled, washing skin with copious amounts of water if there is skin contact, flushing with plenty of water in case of eye contact, and washing out mouth with copious amounts of water if swallowed .

Future Directions

While specific future directions for Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate are not mentioned in the sources I found, thiazole derivatives have been the subject of extensive research due to their diverse biological activities . They have been explored as potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate and similar compounds may have potential applications in these areas.

properties

IUPAC Name

ethyl N-(1,3-thiazol-2-ylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c1-2-12-7(11)10-5(13)9-6-8-3-4-14-6/h3-4H,2H2,1H3,(H2,8,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXOPRCFFDKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235326
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

CAS RN

39142-41-1
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39142-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

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